3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-(4-methylpiperazin-1-yl)sulfonylaniline, as documented in the PubChem database. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The structural representation reveals a complex molecular architecture where a methylated piperazine ring is connected through a sulfonyl bridge to a meta-substituted aniline moiety.
The canonical Simplified Molecular Input Line Entry System representation provides the most concise structural description: CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N. This notation systematically describes the molecular connectivity, beginning with the methylated nitrogen atom in the piperazine ring and proceeding through the sulfonyl linkage to the aniline component. The structure demonstrates a six-membered saturated heterocycle containing two nitrogen atoms, with one nitrogen bearing a methyl substituent and the other forming a sulfonamide bond with the aromatic ring system.
The International Chemical Identifier provides comprehensive structural information through its standardized format: InChI=1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3. This identifier encodes the molecular formula, connectivity patterns, and hydrogen distribution throughout the molecule. The International Chemical Identifier Key, LENADRWBVLFBSX-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and structural comparisons.
Molecular Formula and Weight Validation
The molecular formula C11H17N3O2S has been consistently validated across multiple authoritative chemical databases. This formula indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular composition reflects the structural complexity arising from the combination of aliphatic heterocyclic and aromatic components connected through a sulfonyl functional group.
Molecular weight determinations show slight variations among different computational methods and database sources. The PubChem database reports a molecular weight of 255.34 grams per mole, computed using PubChem 2.1 methodology. Alternative calculations from ChemSrc provide a molecular weight of 255.33700 grams per mole. These minor discrepancies reflect differences in computational precision and atomic weight standards used by various database systems.
The exact mass calculation yields 255.10414797 Daltons according to PubChem computational methods. This precise mass value is particularly important for mass spectrometric identification and analytical applications. The monoisotopic mass provides additional specificity for analytical chemistry applications where isotopic composition considerations are critical.
Registry Numbers and Cross-Referenced Identifiers
The Chemical Abstracts Service Registry Number 436095-35-1 serves as the primary unique identifier for this compound across international chemical databases. This registry number provides unambiguous identification within the Chemical Abstracts Service system and facilitates cross-referencing among various chemical information systems. The Chemical Abstracts Service number was assigned following standard registration procedures and reflects the compound's unique structural characteristics.
The European Community number 885-632-2 designates the compound within European regulatory frameworks and chemical inventories. This identifier enables tracking and regulatory compliance within European Union chemical management systems. The European Community number system provides standardized identification for substances subject to European chemical regulations and safety assessments.
The Distributed Structure-Searchable Toxicity database identifier DTXSID60390414 links the compound to the United States Environmental Protection Agency's computational toxicology resources. This identifier enables access to predictive toxicology models and environmental fate information within the Environmental Protection Agency's chemical assessment frameworks. The Distributed Structure-Searchable Toxicity database serves as a foundational resource for computational toxicology research and regulatory science applications.
The PubChem Compound Identifier 3197648 provides access to comprehensive chemical information within the National Center for Biotechnology Information's chemical database system. This identifier connects the compound to bioactivity data, chemical vendor information, and related molecular structures within the PubChem framework. Additional database identifiers include the ChemSpider identification number and various vendor-specific catalog numbers that facilitate commercial sourcing and research applications.
| Database System | Identifier | Identifier Type | Primary Use |
|---|---|---|---|
| Chemical Abstracts Service | 436095-35-1 | Registry Number | Global chemical identification |
| European Community | 885-632-2 | Number | European regulatory compliance |
| Distributed Structure-Searchable Toxicity | DTXSID60390414 | Substance Identifier | Environmental Protection Agency toxicology |
| PubChem | 3197648 | Compound Identifier | National Center for Biotechnology Information database |
| Wikidata | Q82187111 | Entity Identifier | Linked open data |
Synonym Taxonomy and Depository-Supplied Naming Conventions
The compound exhibits extensive nomenclatural diversity across chemical databases and commercial suppliers, reflecting different naming conventions and systematic approaches. PubChem documentation lists multiple depositor-supplied synonyms, including 3-(4-methylpiperazin-1-yl)sulfonylaniline, 3-((4-methylpiperazin-1-yl)sulfonyl)aniline, and 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline. These variations demonstrate different bracketing conventions and punctuation styles while maintaining structural accuracy.
Commercial naming conventions introduce additional variability, with suppliers employing descriptive names such as this compound and 1-(3-aminophenylsulfonyl)-4-methylpiperazine. These alternative formulations reflect different approaches to describing the molecular connectivity, emphasizing either the aniline or piperazine components as the primary structural framework. The phenylamine designation represents an alternative systematic name for the aniline functional group.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENADRWBVLFBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390414 | |
| Record name | 3-(4-Methylpiperazine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-35-1 | |
| Record name | 3-(4-Methylpiperazine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 4-Methylpiperazine
Reaction:
The initial step involves reacting 4-methylpiperazine with a sulfonyl chloride (e.g., chlorosulfonic acid derivative) to generate the sulfonylated intermediate.
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Catalyst: Triethylamine or pyridine to neutralize HCl formed.
- Temperature: Typically maintained at 0–25°C to control exothermicity.
Reaction Equation:
$$ \text{4-Methylpiperazine} + \text{sulfonyl chloride} \rightarrow \text{4-Methyl-piperazine-1-sulfonyl chloride} $$
Coupling with Phenylamine
Reaction:
The sulfonyl chloride intermediate reacts with phenylamine to form the sulfonamide linkage.
- Solvent: Organic solvents such as DCM or acetonitrile.
- Base: Triethylamine or sodium carbonate to facilitate nucleophilic attack.
- Temperature: Ambient or slightly elevated (25–40°C).
Reaction Equation:
$$ \text{4-Methyl-piperazine-1-sulfonyl chloride} + \text{phenylamine} \rightarrow \text{3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine} $$
Purification
Post-reaction, purification involves recrystallization or chromatography to isolate the pure compound, removing unreacted starting materials and side products.
Industrial Scale Synthesis
In large-scale manufacturing, continuous flow reactors are employed to enhance reaction control, safety, and reproducibility. The process typically involves:
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Sulfonylation | Sulfonyl chloride | DCM or acetonitrile | 0–25°C | Controlled addition to prevent exotherm |
| Coupling | Phenylamine | Same as above | Ambient to 40°C | Excess base ensures complete reaction |
| Purification | Recrystallization | - | - | Ensures high purity |
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Method 1 | 4-Methylpiperazine + Sulfonyl chloride | DCM | 0–25°C | High yield, straightforward | Side reactions with excess sulfonyl chloride |
| Method 2 | Sulfonyl chloride + Phenylamine | Acetonitrile | Ambient | Good selectivity | Requires purification |
| Method 3 | Continuous flow sulfonylation + coupling | Organic solvents | 0–40°C | Scalable, consistent quality | Equipment complexity |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of reaction parameters:
- Temperature control during sulfonylation minimizes byproduct formation.
- Stoichiometric ratios of reagents (e.g., sulfonyl chloride to piperazine) influence yield and purity.
- Use of catalysts like pyridine enhances reaction rate and selectivity.
- Purification techniques such as recrystallization from ethanol or chromatography are critical for industrial-grade purity.
Notable Research Data:
| Parameter | Observation | Reference |
|---|---|---|
| Optimal temperature | 0–25°C | |
| Molar ratio | 1:1.2 (piperazine to sulfonyl chloride) | |
| Purification method | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.36 g/mol
- Structure : The compound features a piperazine ring attached to a phenylamine group with a sulfonyl moiety, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
- HIV-1 Inhibitors : Recent studies have shown that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. For instance, compounds designed from this scaffold exhibited significant potency against both wild-type and drug-resistant strains of HIV-1, suggesting its utility in developing new antiretroviral therapies .
Anticancer Activity
Research has indicated that piperazine derivatives, including those based on this compound, may possess anticancer properties. These compounds have been subjected to structure-activity relationship (SAR) studies to enhance their efficacy against various cancer cell lines.
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit specific signaling pathways critical for tumor growth .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders.
- Serotonin Receptor Ligands : Studies have highlighted the role of similar sulfonamide-containing compounds in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders . This opens avenues for research into its effects on cognitive function and mood disorders.
Case Study 1: HIV Research
A series of diarylpyrimidine derivatives bearing piperazine sulfonyl groups were synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase. One particular derivative demonstrated nanomolar potency against multiple strains of the virus, outperforming existing therapies like etravirine. This study emphasizes the importance of structural modifications in enhancing drug efficacy against resistant strains .
Case Study 2: Anticancer Activity
In a study focusing on the synthesis of novel piperazine-based compounds, researchers evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the piperazine ring led to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Data Tables
| Application Area | Description | Example Compounds |
|---|---|---|
| HIV Treatment | NNRTIs targeting HIV-1 reverse transcriptase | Diarylpyrimidine derivatives |
| Anticancer Agents | Inducing apoptosis or inhibiting tumor growth | Piperazine derivatives |
| Neuropharmacology | Modulating serotonin receptors for mood disorders | Sulfonamide-containing compounds |
Mechanism of Action
The mechanism of action of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
- 4-Methyl-piperazine-1-sulfonyl chloride
- 4-Methyl-piperazine-1-sulfonyl-phenylmethanol
Uniqueness
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, also known by its CAS number 436095-35-1, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and detailed data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 245.34 g/mol
This compound features a piperazine moiety attached to a phenylamine group through a sulfonyl linkage, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for kinases and proteases, which are vital in various signaling pathways.
- Binding Affinity : Molecular docking studies indicate that this compound may bind effectively to targets such as HIV-1 reverse transcriptase, enhancing its potential as an antiviral agent .
Antiviral Properties
Research has shown that derivatives of piperazine sulfonyl compounds can inhibit HIV-1 reverse transcriptase effectively. For instance, modifications to the piperazine structure have led to improved potency against both wild-type and drug-resistant strains of the virus .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been noted for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. A study highlighted the effectiveness of related piperazine sulfonyl compounds in inhibiting cancer cell proliferation in vitro .
Study 1: HIV Inhibition
A series of studies focused on diarylpyrimidine derivatives bearing piperazine sulfonyl groups demonstrated significant antiviral activity against HIV. The results indicated that certain modifications to the core structure led to increased binding affinity and selectivity towards the viral enzyme, suggesting a promising avenue for drug development .
Study 2: Anticancer Efficacy
In a preclinical study evaluating various piperazine derivatives, researchers found that specific analogs exhibited pronounced cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating that these compounds could effectively reduce cell viability at low concentrations .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, and what reaction conditions are critical for optimizing yield?
- Methodology :
- Route 1 : Nucleophilic substitution reactions involving sulfonylation of phenylamine derivatives. For example, reacting 4-methylpiperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) in the presence of a base like triethylamine to neutralize HCl byproducts .
- Route 2 : Reductive amination or condensation reactions, as seen in analogous piperazine derivatives, using solvents like DMF or THF under reflux (80–100°C) with catalysts such as potassium hydride to enhance reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (δ ~3.1–3.5 ppm for piperazine protons; δ ~7.2–7.8 ppm for aromatic protons) and absence of unreacted intermediates .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~280–300) and quantify purity (>98%) .
- XRPD/TGA-DSC : X-ray powder diffraction and thermal analysis to assess crystallinity and decomposition profiles (e.g., melting point ~180–190°C) .
Q. What are the key physicochemical properties (e.g., solubility, logP) influencing the compound’s applicability in biological assays?
- Solubility : Moderate aqueous solubility (~1–5 mg/mL in PBS pH 7.4) due to the sulfonamide group’s polarity. Enhanced solubility in DMSO or DMF (>50 mg/mL) for in vitro studies .
- Lipophilicity : Predicted logP ~2.5 (via computational tools like MarvinSketch), indicating balanced membrane permeability. TPSA (Topological Polar Surface Area) ~65 Ų suggests moderate bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition) for this compound?
- Approach :
- Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for enzyme inhibition) to differentiate target-specific effects from nonspecific toxicity .
- Structural Analog Comparison : Test derivatives with modified piperazine or sulfonyl groups to isolate pharmacophores responsible for activity. For example, replacing the 4-methyl group with fluorophenyl alters hCA II inhibition by >50% .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the sulfonamide group to enhance oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic liabilities. Piperazine derivatives often show CYP2D6 inhibition, requiring structural tweaks (e.g., bulkier substituents) to reduce off-target effects .
Q. How do computational models predict the compound’s binding affinity to target proteins, and what experimental validation is required?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase II (PDB: 3KS3). Focus on sulfonamide interactions with Zn²⁺ in the active site .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of protein-ligand complexes (RMSD <2.0 Å acceptable) .
Q. What are the implications of structural modifications (e.g., substituents on piperazine or phenyl rings) on the compound’s bioactivity?
- Case Studies :
- Piperazine Modifications : Adding electron-withdrawing groups (e.g., -CF₃) increases hCA II affinity by 3-fold but may reduce solubility. Methyl groups balance lipophilicity and activity .
- Phenyl Ring Substitutions : Chlorine or methoxy groups at the para position enhance antimicrobial activity (MIC ~5 µM against S. aureus) by improving membrane penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and bioavailability data?
- Root Causes : Variability in assay conditions (e.g., pH, co-solvents) or impurities in synthesized batches.
- Solutions :
- Standardize protocols (e.g., shake-flask method for solubility at 25°C in PBS pH 7.4) .
- Use orthogonal methods (e.g., PAMPA for permeability) to cross-validate bioavailability claims .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
